2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
2-{1-[(Pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound characterized by an indene-1,3-dione core substituted with a pyridin-2-ylaminoethylidene moiety. This structure features a conjugated system involving the indene-dione’s ketone groups and the ethylidene linker, which may enhance electronic delocalization and influence reactivity or binding properties.
Properties
IUPAC Name |
3-hydroxy-2-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10(18-13-8-4-5-9-17-13)14-15(19)11-6-2-3-7-12(11)16(14)20/h2-9,19H,1H3/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWSESZPLHSARV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=N1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=CC=CC=N1)/C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is present in enamine_001834, have been found to bind with high affinity to multiple receptors. These receptors are often implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives, which share a similar structure with this compound, are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization. This interaction can result in changes to the target’s function, potentially leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors. The downstream effects of these interactions can vary widely, depending on the specific biological activity being expressed.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione, a compound characterized by its unique indene and pyridine structural motifs, has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 238.288 g/mol. The structure features a pyridine ring connected to an indene dione system, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that derivatives of indene diones exhibit significant antioxidant properties. A study evaluated the antioxidant activity of several synthesized indanedione derivatives using DPPH and nitric oxide (NO) scavenging assays. The results showed that the tested compounds demonstrated moderate to high scavenging activity:
| Compound | DPPH Scavenging (%) | NO Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| 1 | 24.7 | 7.52 | 42.74 |
| 2 | 18.4 | 18.4 | 46.99 |
| 3 | 14.5 | 14.5 | 54.75 |
The highest inhibition of lipid peroxidation was observed in compound 3 (54.75%) .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited notable antibacterial activity:
| Compound | Zone of Inhibition (mm) |
|---|---|
| I | 5 |
| II | 6 |
| III | 9 |
Compounds with para-substituents showed enhanced activity compared to meta-substituents .
Anticancer Activity
Preliminary studies suggest that indanedione derivatives may possess anticancer properties. A study on related compounds indicated their potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further investigation into the specific mechanisms of action for the compound is warranted.
Case Studies
Case Study 1: Antioxidant Evaluation
In a study by Jayachendran et al., a series of indanedione derivatives were synthesized and evaluated for their antioxidant potential using various assays. The findings highlighted that modifications on the indanedione core significantly influenced their antioxidant capacity, suggesting structure-activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Screening
A comprehensive screening of synthesized indanediones revealed varying degrees of antimicrobial activity against standard strains. Notably, compounds with specific functional groups showed enhanced efficacy against resistant strains, emphasizing the importance of chemical modifications in developing new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The pyridin-2-yl group in the target compound contrasts with bulkier substituents like 2-phenoxyphenyl () or 5-bromo-2-hydroxybenzylidene (). Smaller substituents (e.g., pyridinyl) may enhance solubility compared to halogenated or aromatic groups .
Crystallographic Insights: The bromo-hydroxy derivative () crystallizes in a monoclinic system (P2₁/c) with O–H···O hydrogen bonds stabilizing the lattice. This contrasts with derivatives lacking hydroxyl groups, where π–π stacking or van der Waals interactions may dominate .
Biological Relevance :
- While direct bioactivity data for the target compound are absent, pyridine-containing analogues (e.g., ) exhibit cholinesterase inhibition (17–18% inhibition at 10–22 mM), suggesting that the pyridinyl moiety may contribute to enzyme interaction .
- Piperazine-linked derivatives () are associated with neurological applications, such as acetylcholinesterase inhibition, though their efficacy varies with substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
